molecular formula C20H25N3O3 B5601762 1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid

1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid

Cat. No. B5601762
M. Wt: 355.4 g/mol
InChI Key: FLRNVURTHRNTLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to the specified chemical, often involves the formation of complex structures like dioxaborinino-pyridine derivatives from reactions between specific precursors and derivatives of arylboronic acid. These processes are meticulously designed to yield compounds with potential bioactivities, hinting at the intricate methods required for the synthesis of complex molecules (Phuong et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this category is confirmed using techniques such as FT-IR, NMR, and MS spectroscopy. X-ray diffraction is also utilized for single crystals, allowing for a detailed understanding of the compound's geometry and the influence of various functional groups on its overall structure (Ban et al., 2023).

Chemical Reactions and Properties

The compounds participate in a range of chemical reactions, leading to the formation of new heterocyclic systems. For instance, transformations in acidic media can lead to furan ring opening and the creation of new fused heterocyclic systems such as pyrrolo-diazocine derivatives, illustrating the reactive versatility of these compounds (Stroganova et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely examined through spectroscopic methods and X-ray crystallography. These analyses provide insights into the compounds' stability, crystalline forms, and potential for application in various fields (Matczak-Jon et al., 2010).

Chemical Properties Analysis

The chemical behavior of these compounds under different conditions is a key area of study. This includes their reactivity, potential for forming various derivatives, and interactions with other chemical entities. Such properties are crucial for understanding their mechanism of action and potential applications in fields like medicinal chemistry (Zakharov et al., 1994).

properties

IUPAC Name

1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-3-(3-methylbut-2-enyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15(2)6-8-20(19(24)25)7-4-9-23(14-20)13-16-11-21-18(22-12-16)17-5-3-10-26-17/h3,5-6,10-12H,4,7-9,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNVURTHRNTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)CC2=CN=C(N=C2)C3=CC=CO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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